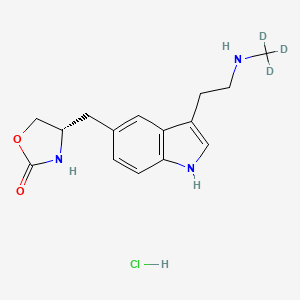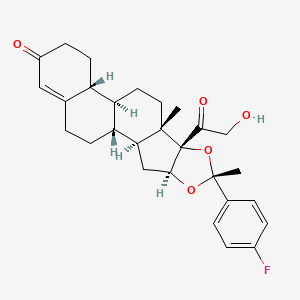
Diisobutyl Ketone-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl Ketone-13C4 is a labeled compound of Diisobutyl Ketone, where four carbon atoms are replaced with their carbon-13 isotopeIt is a high-boiling, slow-evaporating solvent that is miscible with alcohols and ketones but has limited water solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisobutyl Ketone can be synthesized through the aldol condensation of isobutyraldehyde followed by hydrogenation. The reaction involves the following steps:
Aldol Condensation: Isobutyraldehyde undergoes aldol condensation in the presence of a base catalyst to form 2,6-dimethyl-4-heptenal.
Hydrogenation: The resulting 2,6-dimethyl-4-heptenal is then hydrogenated in the presence of a hydrogenation catalyst to produce Diisobutyl Ketone.
Industrial Production Methods
Industrial production of Diisobutyl Ketone typically involves the same aldol condensation and hydrogenation steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced separation techniques to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diisobutyl Ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as Grignard reagents for forming alcohols.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Applications De Recherche Scientifique
Diisobutyl Ketone-13C4 has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving metabolic pathways and enzyme reactions due to its labeled carbon atoms.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic fate of drugs.
Industry: Used in the production of coatings, adhesives, and other industrial products
Mécanisme D'action
The mechanism of action of Diisobutyl Ketone involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can exert various effects. The labeled carbon atoms in Diisobutyl Ketone-13C4 allow for detailed tracing of its metabolic pathways and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Isobutyl Ketone: Similar in structure but with different physical and chemical properties.
Isobutyl Ketone: Another similar compound with variations in its reactivity and applications
Uniqueness
Diisobutyl Ketone-13C4 is unique due to the presence of labeled carbon atoms, which makes it particularly useful in research applications involving tracing and metabolic studies. Its slow evaporation rate and good solvent properties also make it valuable in industrial applications .
Propriétés
IUPAC Name |
2,6-di((113C)methyl)(1,7-13C2)heptan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPXKJBFFKCEK-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])CC(=O)CC([13CH3])[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole](/img/structure/B589774.png)



![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)
